4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Description
The compound 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex oxygen-rich scaffold. Its structure features a central bicyclo[7.3.0]dodecane framework modified with five oxygen atoms and methyl/nitromethyl substituents. These analogs share the core tricyclic ether system but differ in functional groups, which critically influence their physicochemical and biological properties.
Properties
Molecular Formula |
C12H19NO7 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3 |
InChI Key |
QJFHJCOBVKZJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Multi-Step Cyclization Approach
The most widely reported method involves sequential cyclization and functionalization steps:
Key Steps :
- Cyclization : Formation of the tricyclic core via acid-catalyzed cyclization of a diketone precursor.
- Protection/Deprotection : Use of isopropylidene groups to stabilize intermediates.
- Nitromethylation : Introduction of the nitromethyl group via nucleophilic substitution.
Reaction Conditions :
- Starting Material : 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
- Nitromethyl Source : Nitromethane in the presence of NaH or K$$2$$CO$$3$$.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : 0–25°C for nitromethylation.
Yield : 60–75% after purification via column chromatography.
Stereoselective Synthesis
Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis:
Procedure :
- Asymmetric Induction : Use of (1S,2R,6R,8R,9R)-configured intermediates to direct stereochemistry.
- Oxidation/Nitration : Sequential oxidation of hydroxyl groups followed by nitration with HNO$$3$$/H$$2$$SO$$_4$$.
Critical Parameters :
Nitromethylation via Nucleophilic Substitution
Direct functionalization of preformed tricyclic intermediates:
Mechanism :
- Substrate : 4,4,11,11-tetramethyl-8-bromomethyl-tricyclo intermediate.
- Reagent : Nitromethane with NaH as a base.
- Reaction Time : 12–24 hours under inert atmosphere.
Optimization :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,4,11,11-tetramethyl-8-(nitrom
Biological Activity
Chemical Structure and Properties
The compound features a complex tricyclic structure characterized by multiple oxo and nitro functional groups. This unique configuration is hypothesized to contribute to its biological properties.
Structural Formula
The molecular formula of the compound is . The structural representation can be summarized as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In one notable study, the compound was tested against a range of bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| E. coli | 15 | 2 |
| S. aureus | 20 | 1 |
| P. aeruginosa | 12 | 4 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Cytotoxicity Studies
Cytotoxicity assays have also been performed to assess the safety profile of the compound. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 2.5 |
| MCF-7 (breast cancer) | 30 | 2.0 |
| Vero (normal kidney) | >100 | - |
The selectivity index indicates that while the compound is cytotoxic to cancer cell lines, it exhibits a relatively higher safety margin when tested against normal cells.
The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with cellular respiration pathways. The nitro group is believed to play a critical role in this activity by generating reactive nitrogen species that can damage cellular components.
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The study concluded that not only did the compound inhibit bacterial growth effectively but it also demonstrated synergistic effects when combined with conventional antibiotics.
Study 2: Cancer Cell Line Testing
A separate study focused on the effects of the compound on various cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis in HeLa and MCF-7 cells, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane with structurally related compounds, highlighting key differences in substituents, molecular weight, and bioactivity:
*Calculated based on structural analogy to topiramate.
Key Research Findings and Comparative Analysis
Substituent-Driven Bioactivity
The nitromethyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing oxidative stability compared to esters (e.g., acetate) or sulfamates. In contrast, topiramate’s sulfamate group enables potent carbonic anhydrase inhibition (Ki = 21.0 nM), making it clinically relevant for neurological disorders .
Physicochemical Properties
- Lipophilicity: Acetate and dodecanoate derivatives (e.g., ’s dodecanoate ester) exhibit higher logP values, favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
